1-(4-Amino-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H8ClN3O2 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
1-(4-amino-2-chlorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-5-6(12)1-2-9(7)14-4-3-8(13-14)10(15)16/h1-5H,12H2,(H,15,16) |
InChI Key |
HCQGCMOJGUCNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with β-Keto Esters
The most widely reported method involves the cyclocondensation of 4-amino-2-chlorophenylhydrazine with β-keto esters to form the pyrazole core. A representative procedure from demonstrates:
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Reaction Setup :
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4-Amino-2-chlorophenylhydrazine hydrochloride (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in ethanol under reflux for 8–12 hours.
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Acid catalysis (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) enhances cyclization efficiency.
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Intermediate Isolation :
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Ester Hydrolysis :
Key Data :
Copper-Mediated Cross-Coupling and Functionalization
Alternative routes employ transition metal-catalyzed coupling to install the aryl group post-pyrazole formation, as detailed in :
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Pyrazole Core Synthesis :
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Methyl 4-nitro-1H-pyrazole-3-carboxylate is prepared via cyclization of hydrazine with dimethyl acetylenedicarboxylate.
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Buchwald-Hartwig Amination :
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Nitro Reduction :
Advantages :
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Enables late-stage functionalization of the phenyl ring.
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Avoids handling unstable intermediates.
One-Pot Dehydrogenation-Hydrolysis Protocol
A patent describes an integrated approach using pyrazolidinone precursors:
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Dehydrogenation :
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1-(4-Amino-2-chlorophenyl)-pyrazolidin-3-one is treated with air/O<sub>2</sub> in dimethylformamide (DMF) at 80–100°C for 6 h.
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In Situ Hydrolysis :
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The intermediate 1-(4-amino-2-chlorophenyl)-3-hydroxy-1H-pyrazole is reacted with aqueous NaOH (2 M) at 70°C without isolation.
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Acid Workup :
Optimization Insights :
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Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
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Avoiding intermediate isolation reduces yield losses.
Comparative Analysis of Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | 72–85% | High scalability | Multi-step purification |
| Copper-Mediated Coupling | 65–78% | Regioselective aryl attachment | Requires expensive catalysts |
| One-Pot Dehydrogenation | 68–75% | Reduced processing steps | Sensitive to oxygen levels |
Critical Process Considerations
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Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate recycling .
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Chlorine Retention : Electron-withdrawing chloro groups necessitate mild reduction conditions to prevent dehalogenation .
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Acid Stability : The carboxylic acid moiety requires pH-controlled precipitation (optimal pH 2–3) to avoid decarboxylation .
Chemical Reactions Analysis
1-(4-Amino-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The carboxylic acid group can undergo condensation reactions with alcohols or amines to form esters or amides, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Biological Activities
Research indicates that 1-(4-Amino-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid exhibits various biological activities:
- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent by interacting with enzymes involved in inflammatory pathways. Studies suggest that similar compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response .
- Analgesic Effects : Preliminary studies indicate that this compound may possess analgesic properties. Its ability to modulate pain pathways could make it useful in developing pain relief medications .
- Anticancer Potential : Some derivatives and structurally related compounds have been investigated for their anticancer properties. The presence of the amino group is thought to enhance the interaction with biological targets associated with cancer cell proliferation .
Case Study 1: Anti-inflammatory Activity
A study conducted by Aziz-ur-Rehman et al. explored the synthesis of new derivatives based on pyrazole structures, including those similar to this compound. The results indicated significant anti-inflammatory effects in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study 2: Analgesic Properties
Research into compounds with similar structures has demonstrated their ability to reduce nociceptive responses in animal models. These findings support the hypothesis that this compound could serve as a basis for developing new analgesics .
Case Study 3: Anticancer Activity
Investigations into derivatives of pyrazole compounds have revealed promising anticancer activities against various cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest, indicating that further exploration of this compound's derivatives could yield effective anticancer agents .
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 1-(4-Amino-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid with key analogs:
Key Observations :
- Amino vs. Chloro/Hydroxy Substituents: The amino group in the target compound likely improves aqueous solubility compared to chloro- or hydroxy-substituted analogs, which may exhibit higher lipophilicity .
- Acidic Properties : The carboxylic acid group (pKa ~3–4 predicted ) facilitates salt formation, enhancing bioavailability in drug formulations.
Pharmaceuticals :
- Target Compound: The amino group may confer affinity for enzymes or receptors requiring hydrogen bond donors (e.g., kinase inhibitors or antibacterial targets).
- Celecoxib Analogs : Pyrazole-3-carboxylic acids with sulfonamide groups (e.g., celecoxib derivatives in ) are COX-2 inhibitors, suggesting the target compound could be optimized for anti-inflammatory activity.
Metabolic and Stability Considerations
- Amino Group Stability: Unlike chloro or hydroxy substituents, the amino group may undergo oxidative metabolism (e.g., N-acetylation or deamination), requiring stabilization in drug design .
- Carboxylic Acid Reactivity : Susceptible to esterification or conjugation (e.g., glucuronidation), as seen in other pyrazole carboxylates .
Biological Activity
1-(4-Amino-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure characterized by a pyrazole ring, an amino group, and a chlorophenyl moiety, which contribute to its biological activity. Understanding its pharmacological properties is crucial for developing new therapeutic agents.
- Molecular Formula : C10H8ClN3O2
- Molecular Weight : 237.64 g/mol
- Structure : The compound includes a carboxylic acid functional group, which plays a significant role in its reactivity and interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily related to anti-inflammatory and analgesic properties. These activities are often attributed to the structural characteristics shared with other known pharmacologically active compounds.
Anti-inflammatory Activity
A study highlighted that similar pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, compounds with structural similarities showed up to 85% TNF-α and 93% IL-6 inhibitory activity at specific concentrations compared to standard drugs like dexamethasone .
Analgesic Effects
The presence of the amino group in the structure is believed to enhance the analgesic effects of the compound. This has been supported by comparative studies showing that related pyrazole compounds exhibit notable pain-relieving properties .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with various enzymes involved in inflammatory pathways, potentially modulating their activity and leading to reduced inflammation and pain.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| 1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | C10H7ClN2O | 0.95 | Lacks amino group |
| 5-Amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylic acid | C11H7ClN4O2 | 0.92 | Contains cyano group |
| 1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid | C10H8N4O2 | 0.92 | Different substituent on phenyl |
This table illustrates how slight modifications in structure can lead to variations in biological activity and therapeutic potential.
Case Studies
Several case studies have investigated the biological activity of pyrazole derivatives, showcasing their potential in treating various ailments:
- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. The results indicated that compounds similar to this compound had promising anti-inflammatory effects, suggesting further exploration for therapeutic use .
- Antimicrobial Activity : Research on related pyrazoles revealed antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .
- Anticancer Potential : Some studies have suggested that pyrazole derivatives may exhibit anticancer activity against specific cell lines, warranting further investigation into their mechanisms and efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Amino-2-chlorophenyl)-1H-pyrazole-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cycloaddition and functional group modifications. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for pyrazole ring formation, as seen in analogous triazole derivatives . Solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are used to optimize yield and selectivity. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the target compound .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry, as demonstrated for structurally similar pyrazole-carboxylic acids (e.g., bond angles, torsion angles, and unit cell parameters) . Complementary techniques include:
- NMR spectroscopy : For verifying substituent positions and proton environments .
- IR spectroscopy : To identify carboxylic acid (-COOH) and amino (-NH2) functional groups .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as carboxylic acid derivatives are prone to degradation. Safety protocols (e.g., PPE, fume hoods) are essential due to acute oral toxicity risks in related chlorophenyl-pyrazole compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer : Systematic variation of catalysts, solvents, and temperatures is critical. For example:
- Catalysts : Copper(I) iodide improves cycloaddition efficiency in triazole analogs .
- Temperature : Reactions at 60–80°C reduce byproduct formation in similar pyrazole syntheses .
- Solvents : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
Q. What computational approaches are suitable for predicting biological activity or reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity sites. Molecular docking studies using crystal structure data (e.g., PDB files) help assess interactions with biological targets like enzymes or receptors .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer : Compare analogs with substituted phenyl or pyrazole rings. For instance:
- Chlorine vs. Fluorine : Chlorophenyl groups enhance metabolic stability but may reduce solubility, as seen in antifungal triazole derivatives .
- Amino Group Position : The 4-amino-2-chloro configuration may influence hydrogen bonding with target proteins, as observed in kinase inhibitors .
Q. What strategies resolve discrepancies in biological assay data for this compound?
- Methodological Answer : Use an embedded experimental design combining quantitative (e.g., IC50) and qualitative (e.g., binding kinetics) data. For example:
- Dose-Response Curves : Validate activity across multiple cell lines .
- Control Experiments : Rule out assay interference from solvents or impurities .
Data Analysis and Validation
Q. How can researchers validate the purity of synthesized batches?
- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic (NMR, HRMS) methods. For example:
- HPLC : Use a C18 column with UV detection at 254 nm to quantify impurities .
- HRMS : Confirm molecular ion peaks ([M+H]+) with <2 ppm mass error .
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR)?
- Methodological Answer : Multivariate regression or machine learning models (e.g., Random Forest) can correlate structural descriptors (e.g., logP, polar surface area) with biological endpoints. For example, QSAR models for pyrazole derivatives have identified key substituents affecting antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
